

Butopamine hydrochloride solubility characteristics in aqueous solutions

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Compound of Interest

Compound Name: Butopamine hydrochloride

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Butopamine Hydrochloride in Aqueous Solutions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **butopamine hydrochloride** in aqueous solutions. Butopamine, a β -adrenergic receptor agonist, is the (R,R)-enantiomer of ractopamine. While specific quantitative solubility data for **butopamine hydrochloride** is not extensively available in publicly accessible literature, this document outlines the expected solubility behavior based on its chemical structure and data from structurally similar compounds. It also provides detailed experimental protocols for determining its solubility and pKa, crucial parameters for drug development and formulation.

Core Physicochemical Properties

Property	Value/Information	Source
Chemical Name	4-hydroxy- α -[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-benzenemethanol hydrochloride	ECHEMI[1]
CAS Number	74432-68-1	ECHEMI[1]
Molecular Formula	C ₁₈ H ₂₄ ClNO ₃	ECHEMI[1]
Molecular Weight	337.84 g/mol	ECHEMI[1]
Appearance	Expected to be a white to off-white crystalline solid	General knowledge for hydrochloride salts
pKa	Not publicly available. Determination is recommended via potentiometric titration.	

Aqueous Solubility Characteristics

As the hydrochloride salt of a primary amine, **butopamine hydrochloride** is expected to be highly soluble in water[2]. The solubility of ionizable compounds like butopamine is significantly influenced by the pH of the aqueous medium.

pH-Solubility Profile

The solubility of a basic compound like butopamine increases as the pH of the solution decreases. At pH values below its pKa, the amine group will be protonated, forming the more soluble hydrochloride salt. Conversely, as the pH approaches and exceeds the pKa, the free base form will predominate, which is expected to have lower aqueous solubility. A typical pH-solubility profile for a basic hydrochloride salt would show high solubility in acidic conditions, which then decreases as the pH becomes more alkaline.

Representative Aqueous Solubility Data

Due to the lack of specific published data for **butopamine hydrochloride**, the following table presents a representative example of aqueous solubility data that could be expected for a similar hydrochloride salt at various pH values and temperatures. This data is illustrative and should be confirmed by experimental measurement.

pH	Solubility at 25°C (mg/mL)	Solubility at 37°C (mg/mL)
1.2 (Simulated Gastric Fluid)	> 100	> 120
4.5 (Acetate Buffer)	80 - 100	95 - 115
6.8 (Simulated Intestinal Fluid)	10 - 30	15 - 40
7.4 (Phosphate Buffer)	5 - 15	8 - 20

Experimental Protocols

Accurate determination of solubility is critical for drug development. The following are standard, detailed methodologies for characterizing the solubility of **butopamine hydrochloride**.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[3][4][5].

Objective: To determine the equilibrium solubility of **butopamine hydrochloride** in various aqueous media.

Materials:

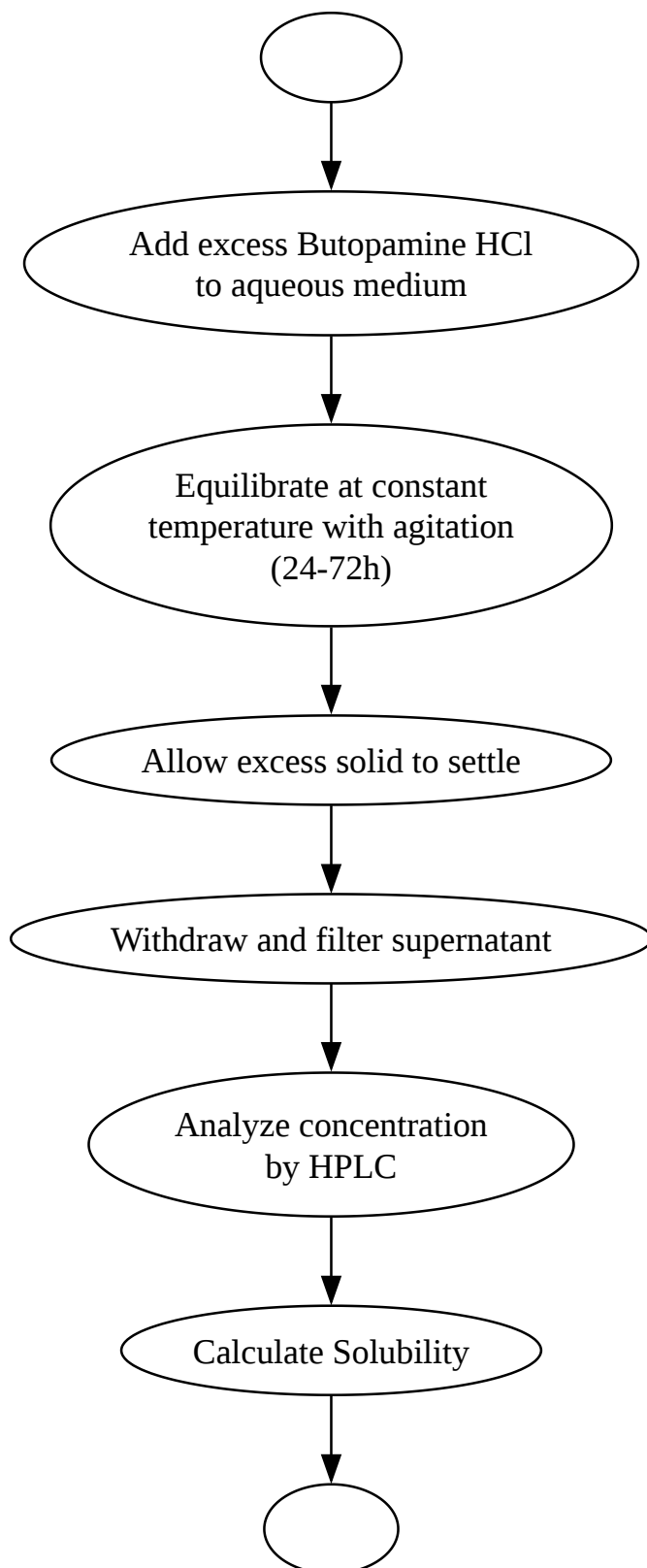
- **Butopamine hydrochloride**
- Calibrated analytical balance
- pH meter
- Constant temperature orbital shaker or water bath
- Centrifuge

- Syringe filters (e.g., 0.22 μm PVDF)
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate buffers pH 6.8 and 7.4)

Procedure:

- Add an excess amount of **butopamine hydrochloride** to a known volume of the desired aqueous medium in a sealed flask. The excess solid should be visually apparent.
- Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
- Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it plateaus.
- After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the sample can be centrifuged first.
- Filter the aliquot through a syringe filter that has been pre-saturated with the solution to minimize drug adsorption.
- Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
- Quantify the concentration of **butopamine hydrochloride** in the diluted sample using a validated HPLC method[6][7].
- Calculate the solubility in mg/mL or molarity.

Workflow for Shake-Flask Solubility Determination



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